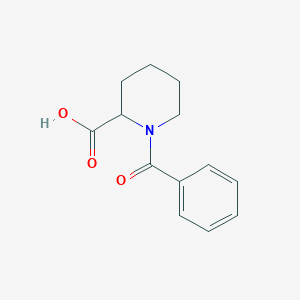

1-Benzoylpiperidine-2-carboxylic acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 618241. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-benzoylpiperidine-2-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-12(10-6-2-1-3-7-10)14-9-5-4-8-11(14)13(16)17/h1-3,6-7,11H,4-5,8-9H2,(H,16,17) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KSWNBXOCSNHTLX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C(C1)C(=O)O)C(=O)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30326841 | |

| Record name | 1-benzoylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

233.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

78348-46-6 | |

| Record name | 1-benzoylpiperidine-2-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30326841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzoylpiperidine-2-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-Benzoylpiperidine-2-carboxylic acid physical and chemical properties

An In-depth Technical Guide to 1-Benzoylpiperidine-2-carboxylic Acid for Researchers and Drug Development Professionals

Introduction

This compound, also known as N-benzoyl-pipecolic acid, is a derivative of pipecolic acid, a non-proteinogenic cyclic amino acid.[1] This compound is of significant interest to the scientific community, particularly those in medicinal chemistry and drug development. Its structure incorporates the benzoylpiperidine fragment, which is recognized as a "privileged structure."[2][3] Privileged scaffolds are molecular frameworks that are capable of binding to multiple, unrelated biological targets, making them highly valuable starting points for the design of novel therapeutic agents. The presence of a carboxylic acid group at the 2-position of the piperidine ring provides a versatile chemical handle for further modification, enabling its use as a key building block in the synthesis of more complex, biologically active molecules. This guide provides a comprehensive overview of the known and predicted physicochemical properties, spectroscopic signatures, chemical reactivity, and synthetic methodologies related to this compound.

Molecular Structure and Identifiers

The fundamental identity of a chemical compound is rooted in its structure. This compound consists of a piperidine ring N-acylated with a benzoyl group and substituted with a carboxylic acid at the C2 position. This arrangement results in a chiral center at the C2 carbon.

Caption: 2D structure of this compound.

Table 1: Compound Identifiers and Key Properties

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | [4] |

| CAS Number | 78348-46-6 | [4][5] |

| Molecular Formula | C₁₃H₁₅NO₃ | [4][6] |

| Molecular Weight | 233.26 g/mol | [4][6] |

| Monoisotopic Mass | 233.10519334 Da | [4][6] |

| Synonyms | 1-Benzoyl-2-piperidinecarboxylic acid, N-Benzoyl-DL-pipecolic acid |[4] |

Physicochemical Properties

Table 2: Computed Physicochemical Properties

| Property | Value | Significance and Insights | Source |

|---|---|---|---|

| Topological Polar Surface Area (TPSA) | 57.6 Ų | TPSA is a key predictor of drug transport properties, such as intestinal absorption and blood-brain barrier penetration. A value below 90 Ų is often associated with good cell permeability. | [6] |

| Rotatable Bond Count | 2 | This value indicates molecular flexibility. The two rotatable bonds are the C-C bond between the phenyl ring and the carbonyl, and the C-N bond of the amide. | [6] |

| Hydrogen Bond Acceptors | 3 | The two carbonyl oxygens and the carboxylic acid's hydroxyl oxygen can act as H-bond acceptors, influencing solubility and receptor binding. | [6] |

| Hydrogen Bond Donors | 1 | The carboxylic acid provides the sole hydrogen bond donor group, critical for its acidic properties and interactions with biological targets. | [4] |

| XLogP3 | 1.5 | This predicted partition coefficient suggests a moderate degree of lipophilicity, indicating a balance between aqueous solubility and lipid membrane permeability. | [4] |

| Complexity | 297 | This metric reflects the intricacy of the molecular structure. | [4][6] |

| pKa (Predicted) | ~4-5 | While no experimental value is available, the carboxylic acid moiety is expected to have a pKa in the typical range for aliphatic carboxylic acids, making it a weak acid that is largely deprotonated at physiological pH.[7] | N/A |

Spectroscopic Characterization: A Predictive Analysis

Detailed experimental spectra for this compound are not widely published. However, based on its functional groups, a robust prediction of its key spectroscopic features can be made. This predictive analysis is crucial for researchers in identifying and characterizing this molecule during synthesis or isolation.

¹H NMR Spectroscopy

The ¹H NMR spectrum is expected to be complex due to two main factors: the presence of a chiral center at C2 and restricted rotation around the N-C(O) amide bond. This restricted rotation gives the amide bond partial double-bond character, leading to the existence of E and Z geometric isomers (atropisomers), which are often observable as separate sets of signals at room temperature.[8]

-

Aromatic Protons (δ 7.2-7.8 ppm): Protons on the benzoyl group will appear in this region.

-

Carboxylic Acid Proton (δ 10-12 ppm): A broad singlet, characteristic of a carboxylic acid proton, is expected far downfield.[9]

-

Alpha-Proton (H2) (δ ~4.5-5.5 ppm): The proton on the C2 carbon, adjacent to both the nitrogen and the carboxylic acid, will be significantly deshielded. Due to atropisomerism, two distinct signals may be present.

-

Piperidine Protons (δ 1.5-3.8 ppm): The remaining 8 protons on the piperidine ring will appear in this broad range. The protons on C6, adjacent to the nitrogen, will be the most downfield in this group. The presence of the C2 chiral center renders all methylene protons on the ring diastereotopic, meaning they are chemically non-equivalent and can appear as distinct signals, further complicating the spectrum.

¹³C NMR Spectroscopy

-

Carbonyl Carbons (δ 165-180 ppm): Two distinct signals are expected in this region. The carboxylic acid carbonyl typically appears around 170-185 ppm, while the amide carbonyl is found around 165-175 ppm.[9][10]

-

Aromatic Carbons (δ 125-140 ppm): Signals for the six carbons of the benzoyl ring.

-

Alpha-Carbon (C2) (δ ~55-65 ppm): The chiral carbon attached to the nitrogen and carboxyl group.

-

Piperidine Carbons (δ ~20-50 ppm): The remaining aliphatic carbons of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is ideal for identifying the key functional groups present in the molecule.

-

O-H Stretch (2500-3300 cm⁻¹): A very broad band characteristic of the hydrogen-bonded carboxylic acid hydroxyl group.[9]

-

C-H Stretches (2850-3000 cm⁻¹): For the aliphatic C-H bonds of the piperidine ring.

-

C=O Stretches (1630-1760 cm⁻¹): Two distinct carbonyl absorptions are expected. The carboxylic acid C=O stretch typically appears around 1700-1725 cm⁻¹, while the tertiary amide C=O stretch is found at a lower wavenumber, around 1630-1660 cm⁻¹, due to resonance with the nitrogen lone pair.[11]

Mass Spectrometry

In mass spectrometry, the molecule would likely exhibit fragmentation patterns characteristic of its structure.

-

Molecular Ion Peak (M⁺): Expected at m/z = 233.

-

Key Fragments: Common fragmentation would involve the loss of the carboxyl group (-COOH, 45 Da) or the formation of stable acylium ions. An alpha-cleavage could result in a prominent peak for the benzoyl cation (C₆H₅CO⁺) at m/z = 105.[10]

Chemical Synthesis and Reactivity

The synthesis of this compound is straightforward and typically involves the acylation of the parent amino acid, pipecolic acid.

Proposed Synthetic Protocol: Schotten-Baumann Acylation

This protocol describes a standard method for the N-acylation of an amino acid. The causality behind this choice is its reliability, use of inexpensive reagents, and high yields for forming amide bonds. The aqueous basic conditions ensure the amino acid is deprotonated at the nitrogen, making it a potent nucleophile, while also neutralizing the HCl byproduct.

Step-by-Step Methodology:

-

Dissolution: Dissolve pipecolic acid (1 equivalent) in a 1 M aqueous solution of sodium hydroxide (2.5 equivalents) in an ice bath (0-5 °C) with vigorous stirring.

-

Acylation: Add benzoyl chloride (1.1 equivalents) dropwise to the cold, stirring solution, ensuring the temperature remains below 10 °C.

-

Reaction: Allow the mixture to stir in the ice bath for 1 hour, then let it warm to room temperature and stir for an additional 2-3 hours.

-

Acidification: Cool the reaction mixture in an ice bath again and carefully acidify to pH 2-3 with cold 6 M hydrochloric acid. A white precipitate should form.

-

Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water to remove salts, and dry under vacuum.

-

Purification: The crude product can be further purified by recrystallization from a suitable solvent system, such as ethanol/water.

Caption: Workflow for the synthesis of the target compound.

Key Reactivity

The compound's reactivity is dominated by its two primary functional groups.

Caption: Reactivity map of the core functional groups.

-

Carboxylic Acid: This group is the primary site for synthetic elaboration. It can undergo standard transformations such as:

-

Esterification: Reaction with an alcohol under acidic conditions.

-

Amide Bond Formation: Activation (e.g., to an acid chloride or with coupling reagents like EDC/HOBt) followed by reaction with an amine. This is a cornerstone of its use as a building block.

-

Reduction: Conversion to the corresponding primary alcohol using strong reducing agents like LiAlH₄.

-

-

Tertiary Amide: The N-benzoyl group is generally stable to mild reaction conditions. Its key chemical feature is the aforementioned restricted rotation. Cleavage of this amide bond typically requires harsh conditions (e.g., strong acid or base with heating), which may also affect other parts of the molecule.

Applications in Research and Drug Development

The benzoylpiperidine scaffold is a well-established privileged structure in medicinal chemistry, appearing in numerous FDA-approved drugs and clinical candidates targeting a wide range of receptors and enzymes.[2][3] this compound serves as an invaluable starting material for accessing novel analogs within this chemical space.

-

Scaffold for Combinatorial Chemistry: The carboxylic acid provides a convenient attachment point for building chemical libraries. By coupling a diverse set of amines to this acid, researchers can rapidly generate a large number of compounds for high-throughput screening.

-

Fragment-Based Drug Design (FBDD): This molecule can be considered a "fragment" that can be grown or linked to other fragments to build potent drug candidates. The defined 3D structure of the piperidine ring allows for precise control over the spatial orientation of substituents.

-

Probing Biological Targets: The synthesis of derivatives allows for the systematic exploration of structure-activity relationships (SAR) at a given biological target, helping to identify key binding interactions.

Safety and Handling

According to the Globally Harmonized System (GHS) classifications, this compound presents several hazards.[4]

-

H302: Harmful if swallowed.

-

H315: Causes skin irritation.

-

H319: Causes serious eye irritation.

-

H335: May cause respiratory irritation.

Standard laboratory safety precautions should be employed when handling this compound, including the use of personal protective equipment (PPE) such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated fume hood.

Conclusion

This compound is a compound of considerable utility for chemical and pharmaceutical research. While experimental data on some of its basic physical properties are sparse, a clear and reliable picture of its characteristics can be constructed through computational data and predictive analysis based on its functional groups. Its stable yet versatile structure, featuring a privileged benzoylpiperidine scaffold and a reactive carboxylic acid handle, ensures its continued use as a valuable building block in the quest for novel and effective therapeutic agents. The synthetic accessibility and predictable reactivity of this molecule make it an essential tool for the modern drug discovery professional.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- PubChem. (n.d.). (S)-1-Benzyl-piperidine-2-carboxylic acid. National Center for Biotechnology Information.

- Basit, A., et al. (2022). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. MDPI.

- PubChem. (n.d.). (R)-1-Benzylpiperidine-2-carboxylic acid. National Center for Biotechnology Information.

- Organic Syntheses. (n.d.). Benzoyl piperidine.

- PubChemLite. (n.d.). This compound (C13H15NO3).

- PubChem. (n.d.). 1-Benzylpiperidine-2-carboxylic acid. National Center for Biotechnology Information.

- PubChemLite. (n.d.). 1-benzoyl-2-methylpiperidine-2-carboxylic acid (C14H17NO3).

- Chemdad. (n.d.). (L)-N-(BENZYLOXYCARBONYL)PIPECOLIC ACID.

- He, H. Y., & Tang, M. C. (2014). Pipecolic acid in microbes: biosynthetic routes and enzymes. PubMed.

- Wikipedia. (n.d.). Pipecolic acid.

- ACS Publications. (2025). Cross-Electrophile Coupling of N-Hydroxyphthalimide Esters with Aryl Bromides Using an Inner-Sphere Homogeneous Reductant.

- OpenStax. (2023). 21.10 Spectroscopy of Carboxylic Acid Derivatives.

- Oregon State University. (n.d.). Spectroscopy of Carboxylic Acids.

- LibreTexts. (n.d.). 21.10 Spectroscopy of Carboxylic Acid Derivatives.

- ResearchGate. (n.d.). Dynamic NMR studies of N-benzoyl pyrrolidine and N-benzoyl piperidine derivatives.

- Chemistry LibreTexts. (2022). 21.10: Spectroscopy of Carboxylic Acid Derivatives.

- PubMed Central. (n.d.). The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review.

- Organic Chemistry Data. (2022). pKa Data Compiled by R. Williams.

- N/A. (n.d.). Approximate pKa chart of the functional groups.

Sources

- 1. Pipecolic acid - Wikipedia [en.wikipedia.org]

- 2. mdpi.com [mdpi.com]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C13H15NO3 | CID 358299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 1-BENZOYL-PIPERIDINE-2-CARBOXYLIC ACID | 78348-46-6 [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. chem.indiana.edu [chem.indiana.edu]

- 8. researchgate.net [researchgate.net]

- 9. Spectroscopy of Carboxylic Acids [sites.science.oregonstate.edu]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. 21.10 Spectroscopy of Carboxylic Acid Derivatives - Organic Chemistry | OpenStax [openstax.org]

An In-Depth Technical Guide to the Spectral Analysis of 1-Benzoylpiperidine-2-carboxylic acid

Prepared by: A Senior Application Scientist

This guide provides a comprehensive overview of the essential spectroscopic techniques used to characterize 1-benzoylpiperidine-2-carboxylic acid (C₁₃H₁₅NO₃, CAS: 78348-46-6).[1][2][3] Tailored for researchers and drug development professionals, this document moves beyond a simple data summary. It offers a detailed examination of the principles, experimental protocols, and interpretation of Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, grounded in established scientific principles. Our focus is on the causality behind methodological choices to ensure data integrity and reproducibility.

Molecular Structure and Spectroscopic Overview

This compound is a derivative of piperidine, featuring a benzoyl group attached to the nitrogen atom and a carboxylic acid group at the 2-position. This unique arrangement of functional groups—a tertiary amide, a carboxylic acid, and an aromatic ring—gives rise to a distinct spectroscopic fingerprint. Understanding this structure is fundamental to interpreting the spectral data that follows.

Caption: Structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is arguably the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation.

Predicted ¹H NMR Spectral Data (500 MHz, CDCl₃)

The proton NMR spectrum is anticipated to be complex due to the restricted rotation around the N-C(O) amide bond, which can lead to the observation of rotamers and broadened signals, particularly for protons near the nitrogen (H-2, H-6). The piperidine ring protons will exhibit diastereotopicity, meaning each proton on a given methylene group is chemically distinct.

| Proton Position(s) | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Integration | Key Correlations & Rationale |

| COOH | 10.0 - 12.0 | Broad Singlet | 1H | The acidic proton signal is typically broad and its chemical shift is highly dependent on concentration and solvent. It will exchange with D₂O. |

| Aromatic (H-2', H-6') | 7.40 - 7.55 | Multiplet | 2H | Protons ortho to the carbonyl group are deshielded. |

| Aromatic (H-3', H-4', H-5') | 7.30 - 7.40 | Multiplet | 3H | Meta and para protons of the benzoyl group. |

| H-2 (Piperidine) | 5.0 - 5.4 | Multiplet | 1H | This proton is alpha to both the nitrogen and the carboxylic acid, leading to significant deshielding. Its signal may be broad due to amide rotamers. |

| H-6 (Piperidine) | 3.2 - 3.8 | Multiplet | 2H | Protons alpha to the nitrogen. Axial and equatorial protons will be distinct and may show broadening. |

| H-3, H-4, H-5 (Piperidine) | 1.4 - 2.2 | Multiplet | 6H | Complex region of overlapping multiplets corresponding to the remaining piperidine ring protons. |

Predicted ¹³C NMR Spectral Data (125 MHz, CDCl₃)

The proton-decoupled ¹³C NMR spectrum provides a count of unique carbon environments. The presence of two carbonyl carbons is a key diagnostic feature.

| Carbon Position(s) | Predicted Chemical Shift (δ, ppm) | Rationale |

| COOH | 170 - 175 | The carboxylic acid carbonyl carbon is highly deshielded.[4][5] |

| C=O (Amide) | 168 - 172 | The amide carbonyl carbon resonance is also in the downfield region.[4][5] |

| C-1' (Aromatic) | 135 - 138 | Quaternary aromatic carbon attached to the carbonyl group. |

| C-2', C-3', C-4', C-5', C-6' | 127 - 132 | Aromatic carbons of the benzoyl group.[6][7] |

| C-2 (Piperidine) | 55 - 60 | Carbon alpha to both nitrogen and the carboxylic acid group. |

| C-6 (Piperidine) | 45 - 50 | Carbon alpha to the amide nitrogen. |

| C-3, C-4, C-5 (Piperidine) | 20 - 35 | Aliphatic carbons of the piperidine ring. |

Experimental Protocol for NMR Data Acquisition

This protocol is designed to yield high-resolution data suitable for full structural elucidation.

-

Sample Preparation:

-

Weigh 10-15 mg of high-purity this compound.

-

Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆). Expertise Note: Chloroform-d (CDCl₃) is a good first choice for general solubility. However, DMSO-d₆ should be used if observation of the carboxylic acid and potential N-H protons (from impurities or tautomers) is critical, as it minimizes proton exchange.

-

Transfer the solution to a 5 mm NMR tube.

-

-

¹H NMR Acquisition:

-

Use a standard single-pulse experiment (e.g., 'zg30' on Bruker systems).

-

Set a spectral width of at least 16 ppm to ensure all signals, including the acidic proton, are captured.

-

Acquire 16-32 scans with a relaxation delay (d1) of 2-5 seconds to ensure quantitative integration.

-

-

¹³C NMR Acquisition:

-

Use a standard proton-decoupled pulse program (e.g., 'zgpg30').

-

Set a spectral width of ~220 ppm.

-

Acquire a sufficient number of scans (e.g., 1024 or more) to achieve a good signal-to-noise ratio, as the ¹³C isotope has a low natural abundance.[4]

-

-

2D NMR (for Unambiguous Assignment):

-

COSY (Correlation Spectroscopy): To establish ¹H-¹H coupling networks within the piperidine ring.

-

HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon.

-

HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for assigning quaternary carbons like the carbonyls and C-1'.

-

Caption: Experimental workflow for NMR-based structural elucidation.

Infrared (IR) Spectroscopy

FTIR spectroscopy is a rapid and effective method for identifying key functional groups. The spectrum is dominated by absorptions from the two carbonyl groups and the O-H bond of the carboxylic acid.

Predicted IR Spectral Data

| Wavenumber (cm⁻¹) | Intensity | Vibration | Functional Group |

| 2500 - 3300 | Strong, Very Broad | O-H Stretch | Carboxylic Acid |

| ~3060 | Medium | C-H Stretch | Aromatic |

| 2850 - 2960 | Medium | C-H Stretch | Aliphatic (Piperidine) |

| ~1710 | Strong, Sharp | C=O Stretch | Carboxylic Acid (Dimer) |

| ~1635 | Strong, Sharp | C=O Stretch | Tertiary Amide ("Amide I" band) |

| 1580, 1450 | Medium | C=C Stretch | Aromatic Ring |

Trustworthiness Note: The presence of two distinct, strong carbonyl peaks is a critical self-validating feature. The very broad O-H stretch is characteristic of a hydrogen-bonded carboxylic acid dimer.[8]

Experimental Protocol for IR Data Acquisition

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount (1-2 mg) of the solid sample directly onto the ATR crystal (e.g., diamond or germanium).

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal. This method is preferred for its speed and minimal sample preparation.

-

-

Data Acquisition:

-

Collect a background spectrum of the clean, empty ATR crystal. This is crucial to subtract atmospheric (CO₂, H₂O) and instrument-related absorptions.

-

Collect the sample spectrum. Co-add 16 to 32 scans at a resolution of 4 cm⁻¹ to achieve an excellent signal-to-noise ratio.

-

The data is typically collected over a range of 4000 to 400 cm⁻¹.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as its fragmentation pattern upon ionization, which aids in structural confirmation.

Predicted Mass Spectral Data (Electron Ionization - EI)

For EI-MS, the molecular ion peak (M⁺˙) is expected at m/z = 233, corresponding to the molecular weight of C₁₃H₁₅NO₃.[1][2] The fragmentation pattern will be dictated by the most stable carbocations and radical cations that can be formed.

| Predicted m/z | Proposed Fragment Identity | Fragmentation Pathway |

| 233 | [M]⁺˙ | Molecular Ion |

| 188 | [M - COOH]⁺ | Loss of the carboxylic acid radical. |

| 122 | [C₆H₅CONCH₂]⁺ | Cleavage of the piperidine ring. |

| 105 | [C₆H₅CO]⁺ | Benzoyl cation; a very common and stable fragment. Often the base peak. |

| 77 | [C₆H₅]⁺ | Phenyl cation, from loss of CO from the benzoyl cation. |

Experimental Protocol for MS Data Acquisition

-

Sample Introduction:

-

Dissolve a small amount of the sample (~1 mg/mL) in a suitable solvent like methanol or acetonitrile.

-

Introduce the sample via direct infusion using a syringe pump for Electrospray Ionization (ESI) or use a direct insertion probe for Electron Ionization (EI). Expertise Note: ESI is a "soft" ionization technique that would likely yield a strong protonated molecule [M+H]⁺ at m/z 234, whereas EI is a "hard" technique that provides more structural fragmentation.[9] Both are valuable.

-

-

Data Acquisition (High-Resolution MS):

-

Utilize a high-resolution mass spectrometer (e.g., TOF or Orbitrap) to obtain an accurate mass measurement.

-

This allows for the determination of the elemental formula, providing a powerful layer of confirmation. For C₁₃H₁₅NO₃, the exact mass of the [M+H]⁺ ion is 234.1125.

-

Acquire data over a mass range of m/z 50-500.

-

For fragmentation data (MS/MS), select the precursor ion (m/z 233 for EI or 234 for ESI) and subject it to collision-induced dissociation (CID).

-

Conclusion

The structural elucidation of this compound is a multi-faceted process requiring the synergistic application of NMR, IR, and MS. This guide outlines the predicted spectral characteristics and provides robust, field-tested protocols for their acquisition and interpretation. By understanding the "why" behind each experimental choice and analytical step, researchers can generate high-quality, reliable data to confirm the identity, purity, and structure of this and similar molecules, thereby ensuring the integrity of their scientific endeavors.

References

- PubChem. (n.d.). This compound. National Center for Biotechnology Information.

- University of Regensburg. (n.d.). H NMR Spectroscopy.

- Chemistry LibreTexts. (2021, December 15). 6.7: ¹H NMR Spectra and Interpretation (Part II).

- Chemistry Steps. (n.d.). NMR Chemical Shift Values Table.

- University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions.

- Chemistry LibreTexts. (2021, December 15). 6.8: ¹³C NMR Spectroscopy.

- Master Organic Chemistry. (2022, February 8). 13-C NMR - How Many Signals.

- Organic Chemistry Data & Info. (n.d.). NMR Spectroscopy – 1H NMR Chemical Shifts.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

- PubChemLite. (n.d.). This compound (C13H15NO3).

- YouTube. (2019, January 21). Carbon-13 NMR Spectroscopy.

- Chemguide. (n.d.). interpreting C-13 NMR spectra.

Sources

- 1. This compound | C13H15NO3 | CID 358299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. scbt.com [scbt.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. uanlch.vscht.cz [uanlch.vscht.cz]

- 9. PubChemLite - this compound (C13H15NO3) [pubchemlite.lcsb.uni.lu]

An In-Depth Technical Guide to 1-Benzoylpiperidine-2-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Foreword: Situating 1-Benzoylpiperidine-2-carboxylic Acid in Modern Chemistry

This compound (CAS No. 78348-46-6), also known as N-benzoyl-pipecolic acid, represents a fascinating intersection of a privileged structural motif and a non-proteinogenic amino acid. The benzoylpiperidine fragment is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds with a wide range of therapeutic applications, from neuropsychiatric to anticancer agents.[1][2] Its prevalence stems from its metabolic stability and its capacity to act as a bioisostere of the piperazine ring, a common pharmacophore.[3]

This guide provides an in-depth technical overview of this compound, moving beyond a simple recitation of data to offer a cohesive narrative on its synthesis, characterization, and potential utility. We will explore the causality behind methodological choices and provide validated protocols, empowering researchers to confidently synthesize, analyze, and strategically employ this compound in their research and development endeavors.

Section 1: Physicochemical and Structural Characteristics

This compound is a racemic solid at room temperature, comprised of a piperidine ring N-acylated with a benzoyl group and featuring a carboxylic acid at the 2-position. This unique arrangement of functional groups—a tertiary amide, a carboxylic acid, and a chiral center—dictates its chemical behavior and potential for further synthetic elaboration.

Core Properties

A summary of the key physicochemical properties is presented below. These values are critical for experimental design, influencing decisions on solvent selection, purification strategies, and analytical method development.

| Property | Value | Source(s) |

| CAS Number | 78348-46-6 | [1] |

| Molecular Formula | C₁₃H₁₅NO₃ | [1] |

| Molecular Weight | 233.26 g/mol | [1] |

| IUPAC Name | This compound | [1] |

| Appearance | Solid (Typical) | [Commercial Suppliers] |

| XLogP3 (Predicted) | 1.5 | [1] |

| Hydrogen Bond Donors | 1 (from COOH) | [1] |

| Hydrogen Bond Acceptors | 3 (from C=O and COOH) | [1] |

| Rotatable Bonds | 2 | [Commercial Suppliers] |

Section 2: Synthesis of this compound

The synthesis of N-acylated amino acids is a cornerstone of organic and medicinal chemistry. For the preparation of this compound, the Schotten-Baumann reaction is the most direct and reliable method. This reaction involves the acylation of an amine with an acid chloride under basic aqueous conditions.[2][4] The choice of this method is predicated on its high efficiency, operational simplicity, and the use of readily available, inexpensive starting materials.

The causality behind the Schotten-Baumann conditions is elegant in its design. The reaction is conducted in a biphasic system (typically an organic solvent and water). The base (e.g., sodium hydroxide) resides in the aqueous phase and serves two critical functions: it neutralizes the hydrochloric acid byproduct, driving the reaction to completion, and it deprotonates the amine starting material to a small extent, maintaining a nucleophilic species.[5] The organic phase dissolves the benzoyl chloride and the resulting amide product, preventing the hydrolysis of the acid chloride.[2]

Synthetic Workflow Diagram

The logical flow of the synthesis from commercially available starting materials is depicted below.

Caption: Workflow for the synthesis of this compound.

Detailed Experimental Protocol

This protocol is a self-validating system; successful execution will yield a product whose analytical data matches the characterization profile outlined in Section 3.

Materials:

-

DL-Pipecolic acid (piperidine-2-carboxylic acid)

-

Benzoyl chloride

-

Sodium hydroxide (NaOH)

-

Dichloromethane (DCM) or Diethyl ether

-

Hydrochloric acid (HCl), concentrated and 1M

-

Deionized water

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Standard laboratory glassware, magnetic stirrer, and separatory funnel

Procedure:

-

Dissolution of Starting Material: In a round-bottom flask equipped with a magnetic stir bar, dissolve DL-Pipecolic acid (1.0 eq) in a 10% aqueous solution of sodium hydroxide (2.5 eq). Stir until a clear solution is obtained. Cool the flask in an ice bath to 0-5 °C.

-

Causality: The basic solution deprotonates the carboxylic acid and a portion of the secondary amine, rendering the pipecolic acid soluble and ensuring the amine is available for nucleophilic attack. Cooling is essential to control the exothermicity of the reaction and to minimize hydrolysis of the benzoyl chloride.

-

-

Acylation: While vigorously stirring the cooled solution, add benzoyl chloride (1.1 eq) dropwise over 15-20 minutes. A white precipitate (the product) may begin to form.

-

Causality: The dropwise addition of the highly reactive benzoyl chloride prevents localized heating and side reactions. Vigorous stirring is crucial to maximize the interfacial area between the aqueous and organic (benzoyl chloride) phases, thereby increasing the reaction rate.

-

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1-2 hours. The reaction is complete when the characteristic smell of benzoyl chloride is no longer present.

-

Work-up - Acidification: Cool the reaction mixture again in an ice bath and slowly acidify by adding concentrated HCl dropwise until the pH is approximately 2. This will cause the product to precipitate fully as a white solid.

-

Causality: Acidification protonates the carboxylate group, rendering the product insoluble in the aqueous phase and allowing for its isolation. It also neutralizes any remaining sodium hydroxide.

-

-

Work-up - Extraction: Transfer the mixture to a separatory funnel. Extract the product into an organic solvent like dichloromethane (3 x volume of the aqueous phase). Combine the organic layers.

-

Causality: The organic solvent selectively dissolves the desired product, separating it from inorganic salts (like NaCl) that remain in the aqueous phase.

-

-

Drying and Evaporation: Dry the combined organic extracts over anhydrous magnesium sulfate or sodium sulfate. Filter to remove the drying agent and concentrate the filtrate under reduced pressure to yield the crude product.

-

Purification: The crude solid can be purified by recrystallization from a suitable solvent system, such as ethanol/water or ethyl acetate/hexanes, to afford pure this compound.

Section 3: Analytical Characterization

Rigorous analytical characterization is paramount to confirm the identity and purity of the synthesized compound. The key techniques are Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. Due to rotational isomers (rotamers) around the amide C-N bond, some signals in both ¹H and ¹³C NMR spectra may appear broadened or as a set of duplicate peaks at room temperature.

Predicted ¹H NMR (400 MHz, CDCl₃) Chemical Shifts (δ, ppm):

-

10.0 - 12.0 (br s, 1H): This very broad singlet corresponds to the acidic proton of the carboxylic acid group. Its broadness is due to hydrogen bonding and exchange.

-

7.30 - 7.50 (m, 5H): These signals represent the aromatic protons of the benzoyl group.

-

~5.4 (m, 1H): The proton at the chiral center (C2), adjacent to both the nitrogen and the carbonyl of the carboxylic acid. The chemical shift and multiplicity will be complex due to coupling with the C3 protons and the potential for rotamers.

-

~3.5 (m, 1H) & ~3.1 (m, 1H): These are the two diastereotopic protons on C6 of the piperidine ring.

-

1.3 - 2.4 (m, 6H): A complex series of multiplets corresponding to the remaining piperidine ring protons at C3, C4, and C5.

Predicted ¹³C NMR (100 MHz, CDCl₃) Chemical Shifts (δ, ppm): [6][7]

-

~175 - 180: The carbonyl carbon of the carboxylic acid group.[6]

-

~170 - 172: The carbonyl carbon of the tertiary amide (benzoyl group).

-

~135: The quaternary aromatic carbon of the benzoyl group attached to the carbonyl.

-

127 - 130: The remaining aromatic carbons of the benzoyl group.

-

~55 - 60: The chiral carbon at C2.

-

~45 - 50: The carbon at C6 of the piperidine ring.

-

~20 - 30: The carbons at C3, C4, and C5 of the piperidine ring.

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent tool for identifying the key functional groups present in the molecule.

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 2500-3300 (broad) | O-H stretch | Carboxylic Acid |

| ~1710 | C=O stretch | Carboxylic Acid |

| ~1630 | C=O stretch | Tertiary Amide (Amide I band) |

| ~1210-1320 | C-O stretch | Carboxylic Acid |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of the compound, further confirming its structure.

Expected Fragmentation Pattern (Electron Ionization - EI):

-

Molecular Ion (M⁺): m/z = 233

-

Key Fragments:

-

m/z = 105: [C₆H₅CO]⁺ - The benzoyl cation, a very common and stable fragment.

-

m/z = 77: [C₆H₅]⁺ - The phenyl cation, from loss of CO from the benzoyl fragment.

-

Loss of COOH (45 Da) from the molecular ion.

-

Cleavage of the piperidine ring.

-

Chromatographic Analysis (HPLC)

Purity assessment is typically performed using High-Performance Liquid Chromatography (HPLC). A reverse-phase method would be appropriate for this compound.

Example HPLC Method:

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water, with 0.1% formic acid or phosphoric acid added to both phases to ensure the carboxylic acid is protonated.[3]

-

Detection: UV at ~230 nm (due to the benzoyl chromophore).

-

Flow Rate: 1.0 mL/min.

This method would serve as a starting point and would require optimization for baseline separation from any starting materials or byproducts.

Section 4: Applications and Future Directions

While this compound is primarily available as a research chemical and a building block for organic synthesis, its structural components suggest significant potential in drug discovery.

Role as a Synthetic Intermediate

The molecule possesses two key functional handles for further chemical modification:

-

The Carboxylic Acid: This group can be readily converted into esters, amides, or reduced to an alcohol, allowing for the attachment of diverse chemical moieties. This is a standard approach in the synthesis of peptide-based drugs or in creating libraries of compounds for screening.

-

The Aromatic Ring: The benzoyl group can be subjected to electrophilic aromatic substitution to introduce additional functionality, which can be used to modulate the electronic properties and steric profile of the molecule, a common strategy in structure-activity relationship (SAR) studies.[8]

Potential Pharmacological Relevance

The benzoylpiperidine scaffold is present in drugs targeting a multitude of receptors, including serotonin (5-HT) and dopamine receptors.[3] Furthermore, N-benzoyl amino acid derivatives have been investigated for a range of biological activities, including as inhibitors of DNA methyltransferases and as antifungal agents.[9][10] Given this precedent, this compound serves as an excellent starting point for the design and synthesis of novel therapeutic agents. Its rigidified amino acid structure could be valuable in probing the binding pockets of enzymes and receptors.

Section 5: Safety and Handling

According to GHS classifications, this compound is considered harmful if swallowed, causes skin and serious eye irritation, and may cause respiratory irritation.[1]

Handling Precautions:

-

Use in a well-ventilated area, preferably a chemical fume hood.

-

Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

-

Avoid inhalation of dust and contact with skin and eyes.

-

In case of contact, flush the affected area with copious amounts of water and seek medical attention.

Conclusion

This compound is more than just a catalog chemical; it is a versatile building block grounded in the principles of privileged structures and non-natural amino acid chemistry. Its synthesis via the robust Schotten-Baumann reaction is straightforward, and its characterization can be achieved through standard analytical techniques. For the medicinal chemist or the synthetic organic chemist, this compound offers a valuable scaffold for the creation of novel molecules with the potential for significant biological activity. This guide has provided the foundational knowledge and practical protocols necessary to empower researchers to fully leverage the potential of this intriguing molecule.

References

- Aplin, R. T., Jones, J. H., & Liberek, B. (n.d.). The mass spectra of amino-acid and peptide derivatives. Part I. Benzyloxycarbonyl derivatives. Journal of the Chemical Society C: Organic. Royal Society of Chemistry (RSC).

- Garella, D., Borretto, E., Menna, S., Mallano, A., Axtman, A. I., Gaysin, A. S., ... & Medana, C. (2016). Design and synthesis of N-benzoyl amino acid derivatives as DNA methylation inhibitors. Chemical biology & drug design, 88(4), 544-557.

- Grokipedia. (n.d.). Schotten–Baumann reaction.

- Chemistry Notes. (2023, August 23). Schotten Baumann Reaction: Introduction, mechanism, procedure.

- Deshmukh, A. P., Simpson, A. J., & Hatcher, P. G. (2007). Structural environments of carboxyl groups in natural organic molecules from terrestrial systems. Part 2: 2D NMR spectroscopy. Geochimica et Cosmochimica Acta, 71(14), 3533-3544.

- MDPI. (n.d.). Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease.

- National Center for Biotechnology Information. (n.d.). This compound. PubChem Compound Database.

- Wikipedia. (n.d.). Schotten–Baumann reaction.

- S. S. L., S. S., & P., S. S. (2015). An Efficient Synthesis of N- Benzoyl Derivative of Amino Acids Using PEG-400 as A Green and Recyclable Catalyst. International Journal of Innovative Research in Science, Engineering and Technology, 4(7).

- Oregon State University. (n.d.). 13C NMR Chemical Shifts.

- BYJU'S. (2019, November 17). Schotten Baumann Reaction.

- SIELC Technologies. (n.d.). Separation of 1-Benzoylpiperidine-4-carboxylic acid on Newcrom R1 HPLC column.

- Testbook. (n.d.). Schotten Baumann Reaction: Definition, Procedure, Mechanism, Uses.

- Organic Syntheses. (n.d.). Benzoyl piperidine.

- MedCrave. (2020, February 21). Synthesis and characterization of benzoylated sulfamoyl carboxylic acids.

- Compound Interest. (2015). A Guide to 13C NMR Chemical Shift Values.

- SciELO México. (2022). Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity. Journal of the Mexican Chemical Society, 66(1).

Sources

- 1. This compound | C13H15NO3 | CID 358299 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Schotten–Baumann reaction - Wikipedia [en.wikipedia.org]

- 3. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 4. grokipedia.com [grokipedia.com]

- 5. byjus.com [byjus.com]

- 6. myneni.princeton.edu [myneni.princeton.edu]

- 7. compoundchem.com [compoundchem.com]

- 8. rsc.org [rsc.org]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of N-benzoyl Amino Esters and N-benzoyl Amino Acids and their Antifungal Activity [scielo.org.mx]

A Technical Guide to the Biological Activities of 1-Benzoylpiperidine-2-carboxylic Acid Derivatives

Executive Summary: The 1-benzoylpiperidine scaffold is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous bioactive compounds.[1][2] The addition of a carboxylic acid moiety at the 2-position introduces unique physicochemical properties that significantly influence pharmacokinetic and pharmacodynamic profiles, making these derivatives a compelling area of research.[3] This guide provides an in-depth analysis of the synthesis, multifaceted biological activities, and structure-activity relationships of 1-benzoylpiperidine-2-carboxylic acid derivatives, targeting researchers and professionals in drug development. We will explore their therapeutic potential across several key areas, including neuroprotection, oncology, and infectious diseases, supported by detailed experimental protocols and mechanistic insights.

The Privileged Scaffold: A Foundation for Drug Design

The Benzoylpiperidine Fragment: A Cornerstone in Medicinal Chemistry

The benzoylpiperidine fragment is a recurring motif in a wide array of therapeutic agents, including anticancer, antipsychotic, and neuroprotective drugs.[1][2] Its prevalence is due to a combination of metabolic stability and its role as a potential bioisostere of the piperazine ring, which allows it to interact with a diverse set of biological targets.[4] This versatility makes it a reliable and feasible chemical frame for exploitation in drug design.[1]

The Critical Role of the 2-Carboxylic Acid Moiety

The carboxylic acid functional group is a dominant feature in pharmaceuticals, with roughly 25% of all commercialized drugs containing this moiety.[3] Its inclusion at the 2-position of the 1-benzoylpiperidine scaffold is a deliberate design choice. Being highly ionized at physiological pH, the carboxylic acid group enhances aqueous solubility, a critical factor for bioavailability.[3] Furthermore, it provides a key hydrogen-bond donor and acceptor, enabling strong interactions with target proteins and influencing the molecule's pharmacokinetic properties.[3]

General Synthetic Strategies

The synthesis of this compound derivatives is typically a straightforward process, favoring its use in drug design and development.[5] A common and efficient method involves the N-benzoylation of a piperidine-2-carboxylic acid ester precursor, followed by hydrolysis of the ester to yield the final carboxylic acid.

The causality behind this two-step approach is control and yield. Protecting the carboxylic acid as an ester (e.g., ethyl ester) prevents it from reacting during the N-benzoylation step. The subsequent hydrolysis, often under mild alkaline conditions, selectively cleaves the ester to reveal the desired carboxylic acid without disturbing the newly formed amide bond.[5]

Neuroprotective and Neuromodulatory Activities

Derivatives of this scaffold have shown significant promise in targeting components of the central nervous system, particularly in the context of neurodegenerative diseases and synaptic transmission modulation.

Mechanism: Inhibition of Glycine Transporter Type-2 (GlyT-2)

A series of benzoylpiperidine analogs have been evaluated for their ability to inhibit the uptake of glycine in cells transfected with the human glycine transporter type-2 (GlyT-2).[6] GlyT-2 is crucial for clearing glycine from the synaptic cleft at inhibitory glycinergic synapses. Its inhibition can potentiate inhibitory neurotransmission, a therapeutic strategy for conditions like spasticity and chronic pain. Studies have shown that even small structural changes to the benzoylpiperidine core can significantly impact GlyT-2 inhibitory activity, highlighting a sensitive structure-activity relationship.[6]

Mechanism: Acetylcholinesterase (AChE) Inhibition

Related piperidine derivatives have been identified as potent inhibitors of acetylcholinesterase (AChE), the enzyme responsible for breaking down the neurotransmitter acetylcholine.[7] AChE inhibition is a primary therapeutic strategy for Alzheimer's disease, aiming to alleviate cognitive decline by increasing acetylcholine levels in the brain.[8] For instance, 1-benzyl-4-[2-(N-[4'-(benzylsulfonyl) benzoyl]-N-methylamino]ethyl]piperidine was found to be one of the most potent AChE inhibitors identified, with an IC50 value of 0.56 nM and an 18,000-fold greater affinity for AChE over butyrylcholinesterase (BuChE).[7]

Data Summary: Neuromodulatory Activity

| Compound Class | Target | Key Result | Reference |

| Benzoylpiperidine Analogs | GlyT-2 | Effective inhibition of [(14)C]-glycine uptake in transfected COS7 cells. | [6] |

| 1-Benzylpiperidine Derivative (21) | AChE | IC50 = 0.56 nM | [7] |

| 1-Benzylpiperidine Derivative (21) | BuChE | >10,000 nM (High Selectivity) | [7] |

Featured Protocol: In Vitro Glycine Uptake Assay

This protocol is designed to assess the inhibitory activity of test compounds on the Glycine Transporter Type-2 (GlyT-2). The choice of COS7 cells transfected with the human GlyT-2 gene allows for the specific measurement of the target's activity in a controlled cellular environment.

1. Materials:

-

COS7 cells stably transfected with human GlyT-2 cDNA.

-

Dulbecco's Modified Eagle Medium (DMEM), fetal bovine serum (FBS), penicillin/streptomycin.

-

Krebs-Ringer-HEPES (KRH) buffer.

-

Test compounds (this compound derivatives) dissolved in DMSO.

-

[¹⁴C]-Glycine (radiolabeled).

-

Scintillation fluid and a scintillation counter.

2. Procedure:

-

Cell Culture: Plate the transfected COS7 cells into 24-well plates and grow to confluence.

-

Pre-incubation: Wash the cells twice with KRH buffer. Pre-incubate the cells for 15 minutes at 37°C with KRH buffer containing various concentrations of the test compound or vehicle (DMSO).

-

Initiate Uptake: Add KRH buffer containing [¹⁴C]-Glycine to each well to initiate the glycine uptake. Incubate for a specified time (e.g., 10 minutes) at 37°C.

-

Terminate Uptake: Rapidly wash the cells three times with ice-cold KRH buffer to stop the uptake process.

-

Cell Lysis: Lyse the cells by adding a suitable lysis buffer (e.g., 0.1 M NaOH).

-

Quantification: Transfer the cell lysate to scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

3. Data Analysis:

-

Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Anticancer Activity

The benzoylpiperidine scaffold is present in molecules demonstrating significant antiproliferative effects against various cancer cell lines.[1] The mechanisms are diverse, ranging from enzyme inhibition to the induction of apoptosis.

Mechanism: Inhibition of Carbonic Anhydrase (CA)

Closely related 1-(4-sulfamoylbenzoyl)piperidine derivatives have been developed as potent inhibitors of human carbonic anhydrase (hCA) isoforms, particularly the tumor-associated hCA IX and hCA XII.[9] These enzymes are crucial for cancer cells to manage pH homeostasis in the hypoxic tumor microenvironment. Their inhibition disrupts pH regulation, leading to increased intracellular acidification and reduced tumor cell survival and proliferation.[9] This provides a compelling rationale for exploring this compound derivatives as potential anticancer agents targeting this pathway.

Mechanism: Induction of Apoptosis

Piperidine derivatives can induce apoptosis in cancer cells through various signaling pathways.[10] Studies on prostate cancer cells (PC3) have shown that certain derivatives can inhibit cell proliferation in a concentration-dependent manner.[10] The activation of caspase-3, -8, and -9 is a common downstream effect, indicating the engagement of both intrinsic and extrinsic apoptotic pathways.[10]

Data Summary: In Vitro Anticancer Activity

| Compound Class | Cancer Cell Line | Key Result (IC50) | Reference |

| Benzoylpiperidine 18 | Ovarian (OVCAR-3) | 19.9 µM | [1] |

| Benzoylpiperidine 18 | Breast (MDA-MB-231) | 36.1 µM | [1] |

| Benzoylpiperidine 19 | Ovarian (OVCAR-3) | 31.5 µM | [1] |

| Piperidine Derivative 17a | Prostate (PC3) | Concentration-dependent inhibition | [10] |

| Benzoylpiperidine 20 | Breast (MCF-7) | ~7.9 µM | [1] |

Featured Protocol: MTT Assay for In Vitro Cytotoxicity

The MTT assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. It is a standard preliminary screen for anticancer drug discovery.

1. Materials:

-

Cancer cell lines (e.g., MDA-MB-231, OVCAR-3).

-

Appropriate cell culture medium with FBS and antibiotics.

-

96-well microtiter plates.

-

Test compounds dissolved in DMSO.

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).

-

Solubilization buffer (e.g., DMSO or a solution of SDS in HCl).

-

Microplate reader.

2. Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a predetermined density (e.g., 5,000 cells/well) and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with serial dilutions of the test compounds. Include wells for vehicle control (DMSO) and untreated control. Incubate for 48-72 hours.

-

MTT Addition: Remove the medium and add fresh medium containing MTT solution to each well. Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

-

Solubilization: Remove the MTT-containing medium and add the solubilization buffer to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance of the wells at a specific wavelength (e.g., 570 nm) using a microplate reader.

3. Data Analysis:

-

Calculate the percentage of cell viability for each concentration compared to the vehicle control.

-

Plot the percent viability against the logarithm of the compound concentration and determine the IC50 value, which is the concentration required to inhibit cell growth by 50%.

Antimicrobial Properties

The piperidine nucleus is a core component of many natural alkaloids and synthetic compounds with antimicrobial properties.[11] Derivatives of piperidine-carboxylic acid have been synthesized and evaluated for their efficacy against a range of microbial pathogens.

Spectrum of Activity

Studies on sulfonyl derivatives of piperidine-3-carboxylic acid have demonstrated moderate to good activity against both Gram-positive (e.g., Staphylococcus aureus) and Gram-negative (e.g., Escherichia coli) bacteria.[11][12] Similarly, other studies on benzoic acid hydrazide derivatives substituted with piperidine showed significant efficacy, particularly against Pseudomonas aeruginosa.[13] The results indicate that the piperidine carboxamide scaffold is a viable starting point for the development of novel antibacterial agents.[11]

Antifungal Activity

In addition to antibacterial effects, these compounds have also been screened for antifungal activity. Piperidine-3-carboxylic acid derivatives showed moderate to good activity against fungal organisms, including Candida albicans.[11][13]

Data Summary: Antimicrobial Activity

| Compound Class | Organism | Activity Type | Result | Reference |

| Sulfonyl Piperidine Carboxamides | Gram-positive bacteria | MIC | Moderate to good activity | [11][12] |

| Sulfonyl Piperidine Carboxamides | Gram-negative bacteria | MIC | Moderate to good activity | [11][12] |

| Sulfonyl Piperidine Carboxamides | Fungi (C. albicans) | MIC | Moderate to good activity | [11] |

| Benzoic Acid Hydrazide-Piperidines | P. aeruginosa | Inhibition Zone | Significant efficacy | [13] |

| Benzoic Acid Hydrazide-Piperidines | C. albicans | Inhibition Zone | Significant efficacy | [13] |

Featured Protocol: Broth Microdilution for MIC Determination

This protocol determines the Minimum Inhibitory Concentration (MIC), the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. It is the gold standard for quantitative susceptibility testing.

1. Materials:

-

Bacterial and/or fungal strains.

-

Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria or RPMI-1640 for fungi.

-

Sterile 96-well microtiter plates.

-

Test compounds serially diluted in the appropriate broth.

-

Microorganism inoculum standardized to a specific concentration (e.g., 5 x 10⁵ CFU/mL).

2. Procedure:

-

Compound Preparation: Add a fixed volume of broth to all wells of a 96-well plate. Add the test compound to the first well and perform a two-fold serial dilution across the plate.

-

Inoculation: Add the standardized microbial inoculum to all wells, including a positive control (inoculum, no compound) and a negative control (broth only).

-

Incubation: Cover the plate and incubate at 35-37°C for 16-20 hours for bacteria or as appropriate for fungi.

-

Reading Results: Visually inspect the wells for turbidity. The MIC is the lowest concentration of the compound where no visible growth (no turbidity) is observed.

3. Data Analysis:

-

The MIC value is reported in µg/mL or µM for each compound against each tested organism.

Anti-inflammatory Effects

While direct studies on this compound are limited, the broader class of heteroaryl carboxylic acids is well-known for anti-inflammatory properties, often acting similarly to nonsteroidal anti-inflammatory drugs (NSAIDs).[14]

Mechanism: Putative Inhibition of Prostaglandin Synthesis

Featured Protocol: Carrageenan-Induced Rat Paw Edema Model

This is a standard in vivo model for evaluating the acute anti-inflammatory activity of novel compounds. The injection of carrageenan, a phlogistic agent, induces a localized, reproducible inflammatory response.

1. Materials:

-

Wistar rats or similar rodent model.

-

Test compounds and a standard drug (e.g., Indomethacin).

-

Vehicle for compound administration (e.g., 0.5% carboxymethyl cellulose).

-

1% solution of carrageenan in saline.

-

Plethysmometer for measuring paw volume.

2. Procedure:

-

Animal Acclimation & Grouping: Acclimate animals and divide them into groups (vehicle control, standard drug, test compound groups).

-

Compound Administration: Administer the test compounds and standard drug orally (p.o.) or intraperitoneally (i.p.) one hour before inducing inflammation.

-

Inflammation Induction: Inject a small volume (e.g., 0.1 mL) of 1% carrageenan solution into the sub-plantar region of the right hind paw of each rat.

-

Paw Volume Measurement: Measure the paw volume of each rat using a plethysmometer immediately before the carrageenan injection (0 hr) and at regular intervals afterward (e.g., 1, 2, 3, and 4 hrs).

3. Data Analysis:

-

Calculate the percentage of edema inhibition for each group at each time point using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100, where Vc is the mean paw volume increase in the control group and Vt is the mean paw volume increase in the treated group.

-

Statistically compare the treated groups to the control group to determine significance.

Conclusion and Future Directions

The this compound scaffold represents a highly versatile and promising platform for the development of novel therapeutics. The evidence points to a broad spectrum of biological activities, including potent and selective modulation of neurological targets, significant antiproliferative effects against cancer cells through multiple mechanisms, and valuable antimicrobial properties. The carboxylic acid moiety is not merely a passive feature but an active contributor to the solubility, bioavailability, and target-binding properties of these derivatives.

Future research should focus on synthesizing and screening focused libraries to further elucidate the structure-activity relationships for each therapeutic area. Exploring modifications of the benzoyl ring and the carboxylic acid group (e.g., creating ester or amide prodrugs) could lead to derivatives with optimized pharmacokinetic profiles and enhanced efficacy. Given the scaffold's ability to interact with diverse targets, the development of multi-target ligands for complex diseases like Alzheimer's or cancer presents an exciting and viable future direction.

References

- Inhibitors of the Glycine Transporter type-2 (GlyT-2)

- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - MDPI.

- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PubMed Central.

- This compound | C13H15NO3 | CID 358299 - PubChem.

- Benzoyl piperidine - Organic Syntheses Procedure.

- 1-(4-Methoxy-benzyl)-piperidine-2-carboxylic Acid - Benchchem.

- Benzylpiperidine derivatives as new dual μ-opioid and σ1 receptor ligands with potent antinociceptive effects | Request PDF - ResearchG

- Synthesis and Antimicrobial Activity of Novel Sulfonyl Piperidine Carboxamide Derivatives Prepared from N-Boc-Piperidine-3-carboxylic Acid via Amide Coupling | Asian Journal of Chemistry.

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC - PubMed Central.

- synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids.

- Synthesis and antimicrobial studies of novel 1-benzhydryl-piperazine sulfonamide and carboxamide derivatives - ResearchG

- Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PubMed Central.

- Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - NIH.

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- The Benzoylpiperidine Scaffold: A Comprehensive Guide to Structure-Activity Rel

- Synthesis and Estimate of Antimicrobial Efficacy of New Benzoic Acid Hydrazide Derivatives Substituted by Piperidine - ResearchG

- (PDF)

- (PDF)

- 1-BENZOYL-PIPERIDINE-2-CARBOXYLIC ACID | 78348-46-6 - ChemicalBook.

- This compound (C13H15NO3) - PubChemLite.

- WO/1994/007858 1-(2-OXO-ACETYL)

- Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Deriv

- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - ResearchG

- Synthesis and anti-inflammatory activity of some benzimidazole-2-carboxylic acids - SciSpace.

- (PDF) Convenient Synthesis and Evaluation of Biological Activity of Benzyl (2S)-2-[(R)-1-hydroxy-2-oxo-(1-phenethyl)prop-3-ylcarbamoyl]- 4-oxopiperidine- (or -4-oxopyrrolidine)

- 1 Different Roles of Carboxylic Functions in Pharmaceuticals and Agrochemicals - Wiley-VCH.

Sources

- 1. The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. application.wiley-vch.de [application.wiley-vch.de]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. mdpi.com [mdpi.com]

- 6. Inhibitors of the glycine transporter type-2 (GlyT-2): synthesis and biological activity of benzoylpiperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Discovery of a New Class of 1-(4-Sulfamoylbenzoyl)piperidine-4-carboxamides as Human Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Anticancer Applications and Pharmacological Properties of Piperidine and Piperine: A Comprehensive Review on Molecular Mechanisms and Therapeutic Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. asianpubs.org [asianpubs.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. scispace.com [scispace.com]

- 15. Anti-Inflammatory Activity of 1,2-Benzothiazine 1,1-Dioxide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 16. [PDF] SYNTHESIS AND ANTI-INFLAMMATORY ACTIVITY OF SOME BENZIMIDAZOLE-2-CARBOXYLIC ACIDS | Semantic Scholar [semanticscholar.org]

The Enigmatic Mechanism of 1-Benzoylpiperidine-2-carboxylic Acid: A Technical Guide to Putative Actions and Research Methodologies

Authored for Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzoylpiperidine-2-carboxylic acid and its structural analogs represent a compelling scaffold in medicinal chemistry, with emerging evidence suggesting their potential to modulate key pathways implicated in neurological disorders. While direct, in-depth research on the specific mechanism of action for this compound remains nascent, this technical guide synthesizes current understanding from related piperidine derivatives to propose and explore its putative biological activities. We delve into potential mechanisms including cholinesterase inhibition and modulation of the kynurenine pathway, providing a framework for future investigation. This document serves as a foundational resource, offering detailed experimental protocols and theoretical models to guide researchers in unraveling the therapeutic potential of this intriguing molecule.

Introduction: The Piperidine Scaffold in Neuropharmacology

The piperidine ring is a privileged structure in drug discovery, forming the core of numerous approved pharmaceuticals and clinical candidates.[1] Its conformational flexibility and ability to present substituents in defined spatial orientations allow for potent and selective interactions with a wide range of biological targets. The addition of a benzoyl group at the 1-position and a carboxylic acid at the 2-position, as in this compound, creates a molecule with a unique combination of lipophilicity, hydrogen bonding potential, and stereochemical complexity, hinting at a nuanced pharmacological profile.

Derivatives of N-benzoylpiperidine and related structures have been investigated for their utility in treating complex neurological conditions, most notably Alzheimer's disease.[2][3][4][5] The multifaceted nature of such diseases necessitates the development of multi-target-directed ligands (MTDLs), a strategy for which the piperidine scaffold is well-suited.[6] This guide will explore the most probable mechanisms of action for this compound based on the established activities of its close chemical relatives.

Putative Mechanism of Action I: Cholinesterase Inhibition

A primary and well-documented therapeutic strategy for Alzheimer's disease is the inhibition of acetylcholinesterase (AChE), the enzyme responsible for the breakdown of the neurotransmitter acetylcholine.[2] Elevating acetylcholine levels in the synaptic cleft can lead to symptomatic improvement in cognitive function. Numerous piperidine-containing compounds, including the blockbuster drug donepezil, are potent AChE inhibitors.[4]

The structural features of this compound suggest a potential interaction with the active site of AChE. The benzoyl group can engage in π-π stacking interactions with aromatic residues in the enzyme's gorge, while the piperidine ring can form hydrophobic and van der Waals contacts. The carboxylic acid moiety may participate in hydrogen bonding or ionic interactions, further anchoring the molecule within the active site.

Proposed Binding Mode

Based on molecular modeling studies of similar piperidine derivatives, we can hypothesize a binding orientation for this compound within the AChE active site. The protonated nitrogen of the piperidine ring could interact with the peripheral anionic site (PAS), while the benzoyl group extends into the catalytic anionic site (CAS), interacting with key tryptophan and tyrosine residues.

Putative Mechanism of Action II: Modulation of the Kynurenine Pathway

The kynurenine pathway is the principal metabolic route for the essential amino acid tryptophan.[7] Dysregulation of this pathway has been implicated in the pathophysiology of several neurodegenerative diseases, including Alzheimer's and Huntington's disease.[7][8][9] A key enzyme in this pathway is kynurenine 3-monooxygenase (KMO), which converts kynurenine to the neurotoxic metabolite 3-hydroxykynurenine.[10][11] Inhibition of KMO is therefore a promising therapeutic strategy to reduce neurotoxicity and potentially increase the levels of the neuroprotective metabolite, kynurenic acid.[7][8]

Recent studies have highlighted the potential for small molecules to inhibit KMO.[10][11] The structural features of this compound, particularly the carboxylic acid and the aromatic ring, bear some resemblance to the endogenous substrate, kynurenine, suggesting it could act as a competitive inhibitor of KMO.

Proposed Signaling Pathway Modulation

Inhibition of KMO by this compound would be expected to shift the metabolic flux of the kynurenine pathway away from the production of neurotoxic metabolites and towards the synthesis of neuroprotective kynurenic acid. This could have downstream effects on glutamatergic neurotransmission and neuroinflammation, both of which are central to the progression of neurodegenerative diseases.

Caption: Proposed modulation of the Kynurenine Pathway by this compound.

Experimental Validation Protocols

To investigate the hypothesized mechanisms of action for this compound, a series of in vitro and in vivo experiments are necessary.

In Vitro Cholinesterase Inhibition Assay

Objective: To determine the inhibitory potency of this compound against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE).

Methodology (Ellman's Assay):

-

Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

-

In a 96-well plate, add phosphate buffer (pH 8.0), a solution of 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB), and the test compound at various concentrations.

-

Add AChE or BuChE enzyme solution and incubate at 37°C for 15 minutes.

-

Initiate the reaction by adding the substrate, acetylthiocholine iodide or butyrylthiocholine iodide.

-

Measure the absorbance at 412 nm at regular intervals using a microplate reader.

-

Calculate the percentage of inhibition and determine the IC50 value.

| Parameter | Value |

| Enzyme Source | Human recombinant AChE/BuChE |

| Substrate | Acetylthiocholine/Butyrylthiocholine |

| Indicator | DTNB |

| Wavelength | 412 nm |

| Temperature | 37°C |

| Buffer | Phosphate buffer (pH 8.0) |

In Vitro KMO Inhibition Assay

Objective: To assess the ability of this compound to inhibit KMO activity.

Methodology (Fluorometric Assay):

-

Express and purify recombinant human KMO.

-

Prepare a reaction mixture containing phosphate buffer, NADPH, and the test compound at various concentrations.

-

Add the KMO enzyme and pre-incubate.

-

Initiate the reaction by adding the substrate, L-kynurenine.

-

Monitor the production of 3-hydroxykynurenine by measuring the fluorescence at an excitation wavelength of 365 nm and an emission wavelength of 480 nm.

-

Calculate the percentage of inhibition and determine the IC50 value.

Caption: Experimental workflow for the in vitro KMO inhibition assay.

Future Directions and Conclusion

The exploration of this compound's mechanism of action is an exciting frontier in neuropharmacology. The hypotheses presented in this guide, centered on cholinesterase inhibition and KMO modulation, provide a solid foundation for future research. Further studies should focus on elucidating the precise molecular interactions through X-ray crystallography and advanced molecular modeling. Additionally, in vivo studies in relevant animal models of neurodegeneration will be crucial to validate the therapeutic potential of this compound.

While the direct evidence for the mechanism of this compound is still being gathered, the wealth of data on related piperidine derivatives strongly suggests its promise as a modulator of key neurological pathways. This guide serves as a starting point for the scientific community to further investigate and potentially unlock the therapeutic value of this and similar molecules.

References

- Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC. (2025). PubMed Central. [Link]

- This compound | C13H15NO3 | CID 358299. (n.d.). PubChem. [Link]

- Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)

- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). MDPI. [Link]

- The Benzoylpiperidine Fragment as a Privileged Structure in Medicinal Chemistry: A Comprehensive Review. (2022). PubMed Central. [Link]

- The Kynurenine Pathway and Kynurenine 3-Monooxygenase Inhibitors. (2022). PubMed Central. [Link]

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applic

- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019).

- Kynurenine-3-monooxygenase inhibition prevents multiple organ failure in rodent models of acute pancre

- Kynurenine 3-monooxygenase inhibition in blood ameliorates neurodegener

- Novel N-benzylpiperidine carboxamide derivatives as potential cholinesterase inhibitors for the treatment of Alzheimer's disease. (2019). PubMed. [Link]

- Kynurenine-3-monooxygenase: a review of structure, mechanism, and inhibitors. (2016). PubMed. [Link]

- Structural and mechanistic basis of differentiated inhibitors of the acute pancreatitis target kynurenine-3-monooxygenase. (2017). PubMed Central. [Link]

- Piperazine-2-carboxylic acid derivatives as MTDLs anti-Alzheimer agents: Anticholinesterase activity, mechanistic aspect, and molecular modeling studies. (2024). PubMed. [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]